molecular formula C25H34N2O4S B15026235 2-(4-tert-butylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

2-(4-tert-butylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B15026235
M. Wt: 458.6 g/mol
InChI Key: QNJWOFJSDLMNSJ-UHFFFAOYSA-N
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Description

The compound 2-(4-tert-butylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a multifunctional acetamide derivative characterized by three distinct structural motifs:

A 4-(dimethylamino)benzyl substituent, contributing electron-donating properties and basicity via the dimethylamino group.

A 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) moiety, which introduces polarity and conformational rigidity due to the sulfone group.

Properties

Molecular Formula

C25H34N2O4S

Molecular Weight

458.6 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C25H34N2O4S/c1-25(2,3)20-8-12-23(13-9-20)31-17-24(28)27(22-14-15-32(29,30)18-22)16-19-6-10-21(11-7-19)26(4)5/h6-13,22H,14-18H2,1-5H3

InChI Key

QNJWOFJSDLMNSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(C=C2)N(C)C)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit biofilm formation . The compound may also interact with enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Similarities and Key Differences

The following table summarizes structurally related acetamide derivatives and their distinguishing features:

Compound Name Key Substituents Structural Differences vs. Target Compound Reference
Target Compound 4-tert-butylphenoxy, 4-(dimethylamino)benzyl, 1,1-dioxidotetrahydrothiophen-3-yl N/A
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide 4-isopropylphenoxy, 2-fluorobenzyl, sulfone Isopropyl vs. tert-butyl; fluorobenzyl vs. dimethylaminobenzyl
2-(4-(tert-Butyl)phenoxy)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide 4-tert-butylphenoxy, cyclopropane core, diethyl groups Cyclopropane core absent in target; diethyl vs. complex substituents
N-[4-(Dimethylamino)benzyl]-N-(5-methyl-3-phenylisoxazol-4-yl)acetamide 4-(dimethylamino)benzyl, isoxazole ring Isoxazole vs. sulfone; lacks phenoxy group
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Dichlorophenyl, pyrazolyl ring Pyrazolyl vs. sulfone; halogenated vs. tert-butylphenoxy
Key Observations:

Sulfone-Containing Analogues: The compound in shares the sulfone group but replaces the tert-butylphenoxy with isopropylphenoxy and substitutes the dimethylaminobenzyl with a fluorobenzyl group. This substitution likely reduces electron-donating capacity and alters steric interactions.

Cyclopropane Derivatives: The cyclopropane-containing compound in retains the tert-butylphenoxy group but lacks the sulfone and dimethylaminobenzyl moieties. The cyclopropane core may enhance rigidity but reduce solubility compared to the sulfone group .

Physicochemical and Conformational Properties

The tert-butyl group in the target compound and enhances lipophilicity, which may affect membrane permeability.

Hydrogen-Bonding and Crystal Packing :

  • In the dichlorophenyl-pyrazolyl acetamide , the amide group forms planar dimers via N–H⋯O hydrogen bonds (R₂²(10) motif). Similar interactions are plausible in the target compound, though the sulfone may introduce additional hydrogen-bonding sites .

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